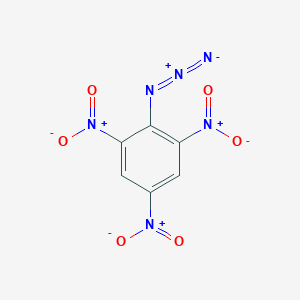

2-Azido-1,3,5-trinitrobenzene

説明

2-Azido-1,3,5-trinitrobenzene (CAS: 1600-31-3) is a high-energy aromatic compound characterized by the presence of three nitro groups and one azide group on a benzene ring. Its molecular formula is C₆H₂N₆O₆, with a molecular weight of 254.12 g/mol . Synonymous with picryl azide or 2,4,6-trinitroazidobenzene, this compound is structurally unique due to the combination of electron-withdrawing nitro groups and the highly reactive azide moiety. Notably, critical physicochemical properties such as melting point, density, and stability data are absent in the available literature, highlighting gaps in current research.

特性

IUPAC Name |

2-azido-1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N6O6/c7-9-8-6-4(11(15)16)1-3(10(13)14)2-5(6)12(17)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAXANKELJNWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390742 | |

| Record name | 2-Azido-1,3,5-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600-31-3 | |

| Record name | NSC126434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Azido-1,3,5-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,3,5-trinitrobenzene typically involves the nitration of 1,3,5-trinitrobenzene followed by the introduction of the azido group. The nitration process can be achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid. The resulting 1,3,5-trinitrobenzene is then subjected to azidation using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions: 2-Azido-1,3,5-trinitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Sodium azide, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) as solvents.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

Reduction: 2-Amino-1,3,5-trinitrobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Nitroso or nitro derivatives of the original compound.

科学的研究の応用

Chemical Synthesis Applications

Precursor for Organic Synthesis

ATNB serves as a valuable precursor in the synthesis of complex organic molecules. Its high reactivity allows it to participate in various chemical reactions, making it an essential intermediate in organic synthesis. The compound can undergo:

- Reduction : Nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.

- Substitution : The azido group can be replaced by other nucleophiles (e.g., amines or thiols) through nucleophilic substitution reactions.

- Oxidation : ATNB can also be oxidized to form nitroso or nitro derivatives.

The following table summarizes the types of reactions and the major products formed from ATNB:

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Reduction | H₂, Pd/C | 2-Amino-1,3,5-trinitrobenzene |

| Substitution | Nucleophiles (amines, thiols) | Various substituted benzene derivatives |

| Oxidation | KMnO₄, H₂SO₄ | Nitroso or nitro derivatives |

Biological Applications

Bioconjugation Reactions

Due to the reactivity of its azido group, ATNB is being investigated for potential use in bioconjugation reactions. These reactions are crucial for attaching biomolecules (like proteins or nucleic acids) to surfaces or other molecules, which is essential in fields like diagnostics and therapeutics.

Medical Applications

Drug Delivery Systems

ATNB has potential applications in drug delivery systems where the azido group can facilitate "click chemistry" reactions. This method allows for the efficient attachment of therapeutic agents to drug carriers, enhancing the specificity and efficacy of treatments.

Industrial Applications

Explosives and Propellants

ATNB is utilized in the production of explosives and propellants due to its high energy content and stability under controlled conditions. Its unique structure allows it to be engineered for specific performance characteristics in energetic materials.

Case Studies and Research Findings

- Energetic Materials Development : Research has shown that derivatives of ATNB can be synthesized to develop new energetic materials with improved thermal stability and lower sensitivity to impact compared to traditional explosives like TNT. For instance, studies have indicated that certain derivatives exhibit enhanced detonation properties while maintaining safety standards .

- Synthesis Techniques : The synthesis of ATNB typically involves nitration followed by azidation. This process has been optimized in laboratory settings using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), demonstrating significant yields under controlled conditions .

- Comparative Analysis with Similar Compounds : ATNB has been compared with other nitroaromatic compounds such as 1,3,5-trinitrobenzene (TNB) and 2,4,6-trinitrotoluene (TNT). The presence of both azido and nitro groups in ATNB provides it with unique reactivity profiles that are advantageous for certain applications .

作用機序

The mechanism of action of 2-Azido-1,3,5-trinitrobenzene involves the reactivity of its functional groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in various chemical applications. The nitro groups can participate in redox reactions, contributing to the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the chemical environment.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 2-azido-1,3,5-trinitrobenzene with structurally and functionally related nitro- and azido-substituted aromatic compounds:

Key Observations:

The azide group introduces explosive sensitivity, similar to other azido aromatics like 2-azido-1,3,5-trimethylbenzene . TNT lacks an azide group but benefits from the stabilizing methyl group, making it less sensitive to detonation than azido-nitro compounds .

Thermal and Chemical Stability: While TNT is renowned for its thermal stability (decomposes at ~240°C), azido-substituted compounds like this compound are presumed to be less stable due to the labile N₃⁻ group. Fast gas chromatography (GC) methods are recommended for analyzing such thermally unstable explosives .

Synthetic Utility :

- 2-Azido-1,3,5-trimethylbenzene is extensively used in click chemistry to generate triazoles, as demonstrated by Brown et al. (2012) . In contrast, the trinitro-substituted analog may prioritize energy release over synthetic versatility.

Data Gaps: Critical parameters (e.g., melting point, impact sensitivity) for this compound remain unaddressed in available literature. Similarly, bromo- and cyano-substituted analogs (e.g., 2-azido-1,3,5-tribromobenzene) lack comprehensive stability profiles .

Research Findings and Implications

Energetic Material Potential: The combination of nitro and azide groups in this compound suggests high detonation velocity and pressure, comparable to RDX or HMX. However, its sensitivity may limit practical use without stabilization .

Reactivity in Organic Synthesis :

Azido-nitro aromatics are valuable for Huisgen cycloaddition reactions, forming triazole linkages. For example, 2-azido-1,3,5-trimethylbenzene efficiently reacts with alkynes under copper catalysis, a trait likely shared by the trinitro analog .

Analytical Challenges : Fast GC×GC methods are critical for analyzing azido-nitro compounds due to their thermal lability. This approach has been validated for TNT and RDX, but similar protocols are needed for azido derivatives .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Azido-1,3,5-trinitrobenzene, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution of a chloro group in 1,3,5-trinitrochlorobenzene (picryl chloride) with an azide ion. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature : Controlled heating (~60–80°C) prevents premature decomposition of the azide group.

- Stoichiometry : Excess sodium azide ensures complete substitution.

Q. How should researchers characterize the structural and thermal properties of this compound?

- Analytical techniques :

- Spectroscopy : IR for functional groups, ^1H/^13C NMR for molecular structure (e.g., aromatic proton shifts at δ 8.5–9.5 ppm), and mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 287 [M⁺]) .

- Thermal analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) quantify decomposition onset temperatures and enthalpy changes. For example, DSC exotherms at ~180°C indicate azide decomposition .

Advanced Research Questions

Q. What computational methods are effective in studying the pyrolysis mechanism of this compound?

- Approach : Semi-empirical PM3-MO calculations predict thermodynamic (ΔG, ΔH) and kinetic (activation energy, rate constants) parameters.

- Key findings :

- Primary pathway : C-NO₂ bond homolysis is thermodynamically feasible (ΔG < 0) but kinetically slow (rate constant ~0 s⁻¹ at 200–400 K).

- Alternative pathway : Azide decomposition via "furoxan mechanism" (loss of N₂ to form nitrile oxide intermediates) dominates at higher temperatures .

Q. How can contradictions in reported sensitivity data for nitroaromatic azides be resolved?

- Methodology :

- Experimental : Use the Explosive Energy Sensitivity (EES) model, correlating molecular descriptors (e.g., substituent effects) with impact sensitivity. For example, alkoxy groups reduce sensitivity (CR,OR = −2.0 in nitroaromatics) .

- Computational : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to identify critical weak bonds (e.g., C-NO₂ vs. N₃–C).

Q. What strategies optimize the synthesis of this compound derivatives for pharmaceutical intermediates?

- Design considerations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。